molecular formula C15H11FN2O2S B2886798 5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione CAS No. 866009-86-1

5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione

Cat. No. B2886798
M. Wt: 302.32
InChI Key: HTDYANBDNKDDTD-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole derivatives are organic compounds that possess a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Molecular Structure Analysis

The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The variation in the properties of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives can vary widely depending on their specific structure and the substituents they contain .

Scientific Research Applications

Anticancer Applications

Specific Scientific Field

Medicinal Chemistry and Oncology

Summary

The compound has demonstrated promising anticancer activity. Researchers have explored its potential as a cytotoxic agent against cancer cells.

Experimental Procedures

  • Synthesis : The compound can be synthesized using appropriate synthetic routes. For example, Pd-catalyzed cyanation of a precursor may yield the desired compound .

Results

The compound exhibits anticancer activity against MCF-7 and HeLa cells, with IC50 values in the range of 23.5–45.6 µM .

Miscellaneous Applications

Specific Scientific Field

Varied Fields (e.g., Material Science)

Summary

Researchers explore other applications, such as material science, where the compound’s unique properties may find use.

Experimental Procedures

Results

The compound’s versatility allows for diverse applications beyond the mentioned fields.

Safety And Hazards

As with any chemical compound, safety and hazards associated with 1,3,4-oxadiazole derivatives would depend on the specific compound and its properties .

Future Directions

Research into 1,3,4-oxadiazole derivatives is ongoing, with potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .

properties

IUPAC Name

5-[3-[(4-fluorophenyl)methoxy]phenyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2S/c16-12-6-4-10(5-7-12)9-19-13-3-1-2-11(8-13)14-17-18-15(21)20-14/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDYANBDNKDDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C3=NNC(=S)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{3-[(4-fluorobenzyl)oxy]phenyl}-1,3,4-oxadiazole-2(3H)-thione

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